molecular formula C11H22OSi B8473414 Trimethyl[(oct-1-yn-4-yl)oxy]silane CAS No. 65989-27-7

Trimethyl[(oct-1-yn-4-yl)oxy]silane

Cat. No.: B8473414
CAS No.: 65989-27-7
M. Wt: 198.38 g/mol
InChI Key: OLHJRPXQJRTJJH-UHFFFAOYSA-N
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Description

Trimethyl[(oct-1-yn-4-yl)oxy]silane (CAS 66792-28-7) is a silicon-based ether that protects a propargylic alcohol functionality, a valuable intermediate in organic synthesis . With the molecular formula C12H24OSi and a molecular weight of 212.41 g/mol, this compound is a clear, colorless to pale yellow liquid . Its core value lies in its role as a stable protecting group for alkynyl alcohols, shielding the hydroxyl group from unwanted reactions during synthetic sequences. The trimethylsilyl (TMS) ether is stable under basic conditions but can be readily deprotected using acidic conditions or fluoride ions, regenerating the original alcohol . In research, this reagent is a key building block for constructing complex molecules. It can participate in metal-catalyzed coupling reactions, such as Sonogashira couplings, via its terminal alkyne moiety. Furthermore, the silyl ether functional group can be leveraged in radical chemistry. While not a direct reducing agent like Tris(trimethylsilyl)silane (TTMSS), the TMS group in similar compounds is known to participate in radical chain reactions, such as mediating the reduction of halides or facilitating additions to alkenes under free-radical initiators . This makes it a compound of interest for developing new synthetic methodologies in areas such as medicinal chemistry and materials science, particularly for the preparation of novel alkynes and other advanced intermediates. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

65989-27-7

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

trimethyl(oct-1-yn-4-yloxy)silane

InChI

InChI=1S/C11H22OSi/c1-6-8-10-11(9-7-2)12-13(3,4)5/h2,11H,6,8-10H2,1,3-5H3

InChI Key

OLHJRPXQJRTJJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound* C₁₁H₂₂OSi 198.38 (hypothetical) Alkynyloxy (C≡C), linear alkyl chain -
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n) C₁₃H₂₀OSi 220.38 Phenyl, α,β-unsaturated enone
(R)-tert-Butyldimethyl[...]silane (2.2.2') C₁₈H₃₆OSi₂ 325.24 Nonenynyl chain, tert-butyldimethylsilyl (TBS)
Trimethyl((4-nitrophenyl)ethynyl)silane C₁₁H₁₃NO₂Si 219.31 4-Nitrophenyl, ethynyl
Trimethyl[[4-(trimethylsilyl)-3-butyn-1-yl]oxy]silane C₁₀H₂₂OSi₂ 214.45 Terminal alkyne, dual silyl groups

*Hypothetical values based on structural analogy.

Reactivity and Stability

  • Alkynyl vs. Enone Systems: The target compound’s terminal alkyne may participate in Sonogashira coupling or click chemistry, whereas enone-containing analogs (e.g., 6n) are suited for Diels-Alder reactions.
  • Electron-Withdrawing Groups : The nitro group in Trimethyl((4-nitrophenyl)ethynyl)silane enhances electrophilicity, enabling applications in electronic materials or catalysis.

Physical and Chemical Properties

  • Hydrophobicity : Longer alkyl chains (e.g., octadecyloxy in Silane, trimethyl(octadecyloxy)-) increase hydrophobicity compared to the target compound’s shorter chain.
  • Boiling Points : Silyl ethers with aromatic substituents (e.g., 6l, 6m) exhibit higher boiling points due to π-π interactions, while alkynylsilanes are more volatile.

Q & A

Basic: What are the optimized synthesis protocols for Trimethyl[(oct-1-yn-4-yl)oxy]silane, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including alkoxy-silane coupling and catalytic hydrosilylation. Key steps include:

  • Step 1: Reaction of oct-1-yn-4-ol with chlorotrimethylsilane under inert atmosphere (N₂/Ar) .
  • Step 2: Use of palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
  • Critical Parameters:
    • Temperature: Optimal yields (≥90%) are achieved at 50–70°C .
    • Solvent: Anhydrous THF or DME minimizes side reactions .
    • Catalyst Loading: 2–5 mol% Pd ensures reaction completion without over-oxidation .

Data Contradiction Note: Two methods in using similar starting materials show divergent yields (92% vs. 45.5%) due to reaction time variations (16h vs. 12h). Extended reaction times may reduce yields via decomposition pathways .

Basic: What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer:

  • Molecular Weight: 224.18 g/mol (calculated via high-resolution mass spectrometry) .
  • LogP (Octanol-Water): ~3.2 (predicted via computational models like COSMO-RS) .
  • Thermal Stability: Decomposition observed >200°C (TGA analysis) .
  • Spectroscopic Data:
    • ¹H NMR: δ 0.15 ppm (Si(CH₃)₃), δ 4.5–5.5 ppm (alkynyl protons) .
    • IR: Strong Si-O-C stretch at 1050–1100 cm⁻¹ .

Basic: Which reactions are most commonly employed with this compound, and what reagents are effective?

Methodological Answer:

  • Hydrosilylation: Reacts with alkenes using Pt/C or Karstedt catalysts to form β-silyl ethers .
  • Oxidation: H₂O₂/KMnO₄ oxidizes the alkynyl group to ketones (yields 60–75%) .
  • Nucleophilic Substitution: Halides (e.g., LiCl) replace the siloxy group under basic conditions (e.g., NaH) .
  • Key Reagents:
    • Reduction: NaBH₄ selectively reduces the triple bond to cis-alkenes .
    • Coupling: Sonogashira reactions with aryl halides require Pd/Cu co-catalysts .

Advanced: How do reaction kinetics and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies: Pseudo-first-order kinetics observed in Pd-catalyzed couplings, with rate constants (k) dependent on steric bulk of the siloxy group .
  • Electronic Effects: The electron-donating trimethylsilyl group accelerates oxidative addition in Pd-mediated reactions but slows reductive elimination .
  • DFT Modeling: Computed activation barriers (ΔG‡) correlate with experimental yields, e.g., ΔG‡ = 22 kcal/mol for aryl-alkyne couplings .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions (pH <3): Rapid hydrolysis of the Si-O bond (t₁/₂ = 15 min at pH 2) .
  • Basic Conditions (pH >10): Degrades via β-elimination, forming oct-1-yn-4-ol and silanol .
  • Oxidative Stability: Stable under O₂ atmosphere for 48h but degrades in H₂O₂ via radical pathways .

Mitigation Strategy: Stabilize with radical scavengers (e.g., BHT) in oxidative environments .

Advanced: What are emerging applications in nanotechnology and biomedicine?

Methodological Answer:

  • Nanomaterials: Serves as a precursor for silicon-doped carbon nanotubes (CNTs) via CVD, enhancing electrical conductivity .
  • Drug Delivery: Functionalized liposomes incorporating this compound show 30% higher cellular uptake (in vitro) due to hydrophobic silyl groups .
  • Bone Therapeutics: Derivatives inhibit osteoclast formation (IC₅₀ = 5 µM) by targeting RANKL signaling .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., reaction yields)?

Methodological Answer:

  • Case Study: Divergent yields in were modeled using kinetic Monte Carlo simulations, identifying competing decomposition pathways at prolonged reaction times .
  • Recommendation: Use in situ IR spectroscopy to monitor intermediate formation and adjust reaction termination points .

Advanced: What computational tools predict the compound’s structure-property relationships?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts bond dissociation energies (BDEs) for Si-O (85 kcal/mol) and C≡C (230 kcal/mol) .
  • Molecular Dynamics (MD): Simulates self-assembly into monolayer films (contact angle = 110°, indicating hydrophobicity) .
  • COSMO-RS: Accurately models solubility in polar aprotic solvents (e.g., logS = -2.1 in DMSO) .

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